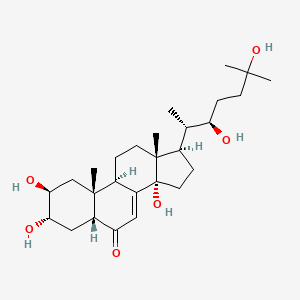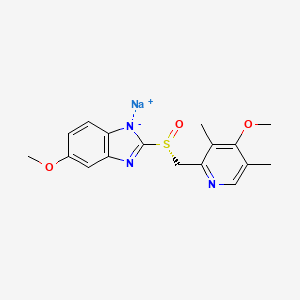
(R)-Omeprazole (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
The S-isomer of omeprazole.
Aplicaciones Científicas De Investigación
Compatibility with Excipients : Omeprazole sodium isomers, including R-omeprazole, have been studied for their compatibility with excipients like mannitol. It's found that mannitol interacts with R-omeprazole sodium, impacting its melting temperatures and peak broadening, which may be related to differences in bioavailability (Agatonovic-Kustrin et al., 2008).
Analytical Procedures for Detection : Techniques for analyzing omeprazole and its metabolites have been developed. For instance, liquid chromatography using micellar mobile phases can determine omeprazole and its main metabolites in urine and serum samples, providing a robust method for analyzing its presence and concentration in biological samples (Rambla-Alegre et al., 2009).
Toxicogenetic Study : Omeprazole's toxicogenic effects were evaluated using cytogenetic biomarkers in Allium cepa meristems. It induced genotoxicity and mutagenicity, but co-treatment with antioxidants like retinol palmitate and ascorbic acid modulated these effects, suggesting potential strategies to mitigate omeprazole-induced toxicities (Braga et al., 2018).
Gastric Epithelial Cell Protection : Studies on human gastric epithelial cell lines demonstrated that omeprazole can protect against damage induced by sodium taurocholate, indicating a potential role in protecting gastric cells independent of its acid inhibitory effects (Romano et al., 1989).
Spectrophotometric Analysis for Chelates : Research has developed spectrophotometric procedures for determining omeprazole via its metal chelates, offering a method for quantifying its concentration in various formulations (Salama et al., 2003).
Physical and Thermal Characterization : The physical and thermal properties of S- and R-omeprazole sodium salts were characterized, revealing differences in crystallinity and thermal stability. This research contributes to understanding the variations in bioavailability and therapeutic efficacy of omeprazole's enantiomers (Markovic et al., 2006).
Pharmacokinetics in Disease Models : The pharmacokinetics of omeprazole were studied in rats with ulcerative colitis, showing altered pharmacokinetics in diseased states. This implies that disease conditions can significantly impact the drug's efficacy and metabolism (Hu et al., 2020).
Propiedades
Nombre del producto |
(R)-Omeprazole (sodium) |
|---|---|
Fórmula molecular |
C17H18N3NaO3S |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
sodium;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m1./s1 |
Clave InChI |
RYXPMWYHEBGTRV-GJFSDDNBSA-N |
SMILES isomérico |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




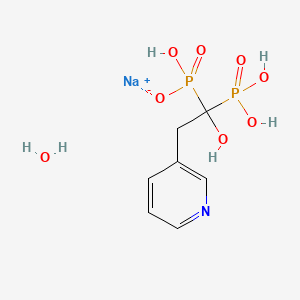
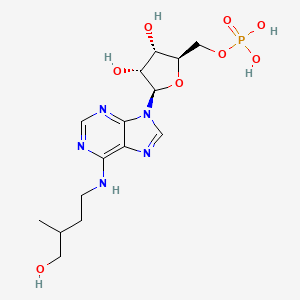
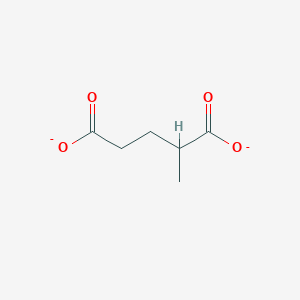
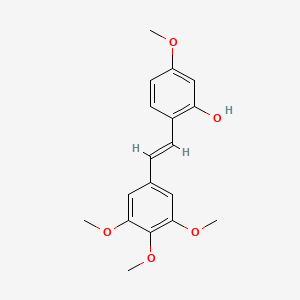
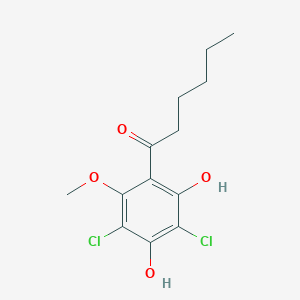
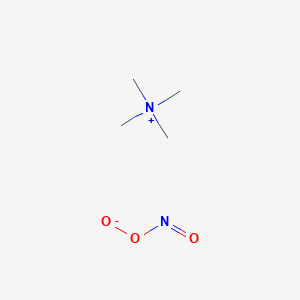


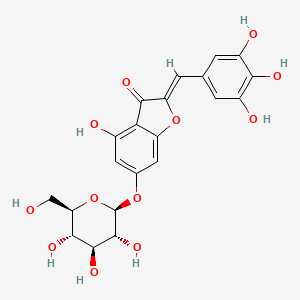

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260477.png)
![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)
